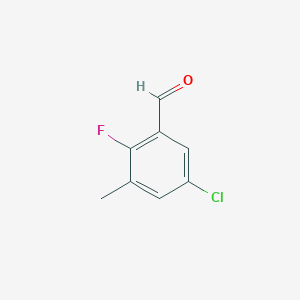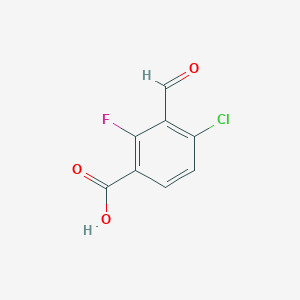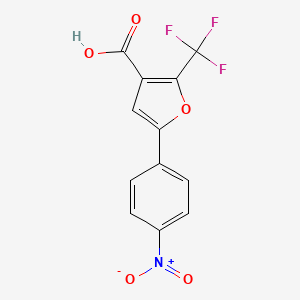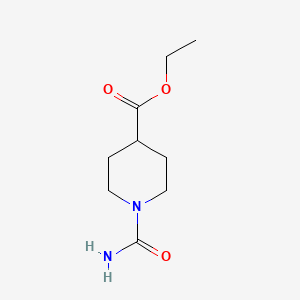
1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, also known as FPPD, is a synthetic organic compound with a wide range of potential applications in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals, as well as a useful reagent for various chemical reactions. FPPD has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, it is used as a reagent for various chemical reactions, such as the synthesis of heterocyclic compounds, the preparation of fluorinated compounds, and the preparation of polymers. In medicinal chemistry, it is used as an intermediate in the synthesis of several pharmaceuticals and agrochemicals. In materials science, it is used as a precursor for the synthesis of various materials, such as semiconductor nanocrystals and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a series of biochemical and physiological reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has the potential to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In vivo studies have shown that this compound has the potential to reduce inflammation and pain, as well as to reduce the risk of certain diseases, such as cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Its low toxicity also makes it a safe reagent for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited, and it may not be suitable for use in certain types of reactions.
Direcciones Futuras
The potential future directions for the use of 1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in scientific research are numerous. It could be used as a reagent in the synthesis of more complex organic compounds, or as a precursor to the synthesis of new materials. It could also be used to study the biochemical and physiological effects of different compounds, or to develop new therapeutic agents. Additionally, this compound could be used to explore the potential of using it as a drug for the treatment of various diseases.
Métodos De Síntesis
1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is synthesized from a reaction between 2-fluorophenylacetonitrile and propan-2-ol, with the presence of a catalytic amount of sodium hydroxide. In this reaction, the 2-fluorophenylacetonitrile acts as a nucleophile, while the propan-2-ol acts as an electrophile. The reaction is performed in an aqueous solution, and the product is purified by recrystallization.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)10-7-12(16)15(14-10)11-6-4-3-5-9(11)13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIDSZZCWHGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)



![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)

